Dodecamethylcyclohexasiloxane

Overview

Description

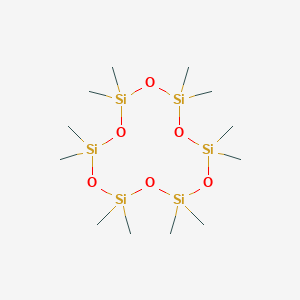

Dodecamethylcyclohexasiloxane, also known as cyclohexasiloxane, is a polydimethylcyclosiloxane with six silicon atoms arranged in a cyclic structure. It is a clear, tasteless, essentially odorless, non-greasy, and non-stinging liquid. This compound is widely used in personal care products as a base or volatile carrier due to its excellent spreading, lubrication properties, and unique volatility characteristics .

Mechanism of Action

Target of Action

Dodecamethylcyclohexasiloxane, also known as cyclohexasiloxane, is classified as a cyclic volatile methyl siloxane (cVMS) . It is primarily used in cosmetics and personal care products . The primary targets of this compound are the skin and hair, where it acts as a conditioning agent, providing a silky and smooth feel .

Mode of Action

This compound works by forming a thin, non-greasy, and breathable layer on the skin or hair. This layer helps to lock in moisture, making the skin or hair feel soft and smooth . It also reduces the surface tension of other ingredients in the product, improving the spreadability and texture of the product .

Biochemical Pathways

Instead, it remains on the surface of the skin or hair, providing its conditioning effects .

Pharmacokinetics

This compound exhibits minimal absorption through the skin, making its bioavailability very low . After application, it evaporates quickly due to its volatile nature .

Result of Action

The primary result of this compound’s action is the conditioning of the skin or hair. It provides a silky, smooth feel without leaving a greasy residue . It also improves the texture and spreadability of cosmetic and personal care products .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in dry environments, its ability to lock in moisture can help to prevent skin and hair from drying out . It is also known to be a potent environmental contaminant, found in biota, biosolid samples, soil, sediment samples, wastewaters, etc . Therefore, the environmental impact and sustainability of its use are important considerations .

Biochemical Analysis

Cellular Effects

Dodecamethylcyclohexasiloxane has been observed to influence cell function . It has been found to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, specifically in crayfish . The effects were observed to vary with different dosages . At low exposure levels, certain antioxidant responses were enhanced, while at high exposure levels, these responses were reduced .

Metabolic Pathways

It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecamethylcyclohexasiloxane is typically synthesized through the reduction of dimethyldichlorosilane with a sodium-potassium alloy. The reaction can be represented as follows:

6(CH3)2SiCl2+12M→Si6(CH3)12+12MCl

where M represents sodium or potassium . This reaction also produces a polymer, poly(dimethylsilylene), and a cyclic compound, decamethylcyclopentasilane.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically includes distillation and purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecamethylcyclohexasiloxane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of silanols and siloxane bonds.

Reduction: Reduction reactions can break down the cyclic structure, forming linear or branched siloxanes.

Substitution: In substitution reactions, one or more methyl groups can be replaced by other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, typically under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Substitution reactions often require catalysts such as platinum or palladium and are carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

Oxidation: Silanols and siloxane bonds.

Reduction: Linear or branched siloxanes.

Substitution: Functionalized siloxanes with various groups replacing the methyl groups.

Scientific Research Applications

Dodecamethylcyclohexasiloxane has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and carrier in various chemical reactions and formulations.

Biology: Studied for its effects on oxidative stress and gene expression in aquatic organisms.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and unique physical properties.

Comparison with Similar Compounds

Dodecamethylcyclohexasiloxane is compared with other similar compounds, such as:

Cyclopentasiloxane: Has a lower molecular mass and evaporates faster than this compound.

Cyclotetrasiloxane: Another cyclic siloxane with four silicon atoms, used in similar applications but with different volatility characteristics.

Cyclomethicone: A mixture of cyclic siloxanes, including cyclopentasiloxane and cyclohexasiloxane, used in personal care products for their unique properties.

This compound stands out due to its higher molecular mass, slower evaporation rate, and excellent spreading and lubrication properties, making it a preferred choice in many formulations .

Properties

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36O6Si6/c1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMSDRXLFWAGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027183 | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

245 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

91 °C (196 °F) - closed cup | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.0051 mg/L at 23 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9672 g/cu cm at 25 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0169 mm Hg at 25 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Clear, siloxane fluid | |

CAS No. |

540-97-6 | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexasiloxane, 2,2,4,4,6,6,8,8,10,10,12,12-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecamethylcyclohexasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOMETHICONE 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHK3U310BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-3 °C | |

| Record name | DODECAMETHYLCYCLOHEXASILOXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: D6, like other cVMSs, can be released into the environment through wastewater effluents and volatilization from personal care products. [] It has been detected in various environmental compartments, including air, water, sediment, and biota. [, , , , , ] Studies suggest that D6 can undergo long-range atmospheric transport. [, ] Its persistence and bioaccumulation potential are currently under debate. [, , , , ]

ANone: Bioaccumulation of D6 is influenced by factors like its partitioning behavior between organic carbon and water (KOC), temperature, and the organism's body temperature and lipid composition. [, ] For instance, a study in a subarctic freshwater food web found that while D6 did not show trophic magnification, its predicted concentrations were lower than measured in benthos but aligned well with measurements in fish. [] This discrepancy highlights the importance of considering organism-specific factors and environmental conditions when assessing bioaccumulation.

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for D6 analysis. [, , , , ] This technique enables the separation and identification of D6 based on its retention time and mass-to-charge ratio. Various sample preparation methods, including solvent extraction, solid-phase extraction, and purge-and-trap, can be used depending on the sample matrix. [, , , ]

ANone: Yes, accurate measurement of D6 can be challenging due to its low water solubility, potential for adsorption to surfaces, and the possibility of contamination from laboratory equipment and materials. [, ] Rigorous quality control measures, including the use of appropriate blanks and certified reference materials, are crucial for ensuring data reliability. [, ]

ANone: D6 is a cyclic siloxane with a molecular weight of 445.85 g/mol. [, ] It exists as a colorless liquid at room temperature and exhibits low vapor pressure and high lipophilicity. [, , ] These properties contribute to its persistence in the environment and potential for bioaccumulation.

ANone: D6 is widely used in various applications, including personal care products (e.g., cosmetics, deodorants, hair care products), cleaning products, and as a monomer in the synthesis of silicone polymers. [, , , , , , ] Its presence in these products contributes to their desirable properties such as spreadability, water repellency, and smooth texture.

ANone: While D6 is generally considered to have low acute toxicity, some studies suggest potential for endocrine disruption, reproductive toxicity, and neurotoxicity. [, ] Further research is necessary to fully understand the long-term effects of D6 exposure on human health and the environment.

ANone: Due to concerns about its persistence, bioaccumulation potential, and toxicity, D6 has been subjected to regulatory scrutiny. [, , ] The European Union, for instance, has proposed restrictions on the use of D6 in certain consumer products. [] Ongoing research and monitoring efforts aim to provide a more comprehensive understanding of D6's risks and inform future regulatory decisions.

ANone: D6 can degrade in the environment through various processes, with reaction with hydroxyl radicals (OH) in the atmosphere being a major pathway. [] In soil, D6 degradation is a multistep process initiated by ring-opening hydrolysis, leading to the formation of linear oligomeric siloxane diols and ultimately dimethylsilanediol (DMSD). []

ANone: Conventional wastewater treatment processes are not very effective in removing D6. [] Advanced treatment options, such as advanced oxidation processes (e.g., electrochemical oxidation), have shown promise for D6 removal from wastewater. [] These processes can effectively degrade D6 into less harmful byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)